

BX-912 Quantitative Data Summary

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Compound Focus: BX-912

CAS No.: 702674-56-4

Cat. No.: S548359

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The table below consolidates the key quantitative data available for **BX-912** from scientific literature and commercial sources.

Parameter	Reported Value	Experimental Context / Notes
IC ₅₀ (Direct Kinase Assay)	26 nM [1] [2]	Potent and ATP-competitive inhibition of PDK1 [1].
IC ₅₀ (Cell-Based Assay)	12 nM [3]	
Selectivity	>9-fold vs. PKA; >105-fold vs. PKC [1]	9-fold selectivity over PKA (IC ₅₀ of 110 nM) and 105-fold selectivity against PKC [1].
Cellular Growth Inhibition (IC ₅₀)	320 nM (PC-3 cells in soft agar) [2]	More potent than inhibition of cells grown on plastic (IC ₅₀ = 5.5 μM) [2].
Cellular Activity	0.3 μM (Inhibition of osteoblast differentiation) [4]	Effectively reduced ALP-positive cells and mineralization in mouse BMSCs [4].

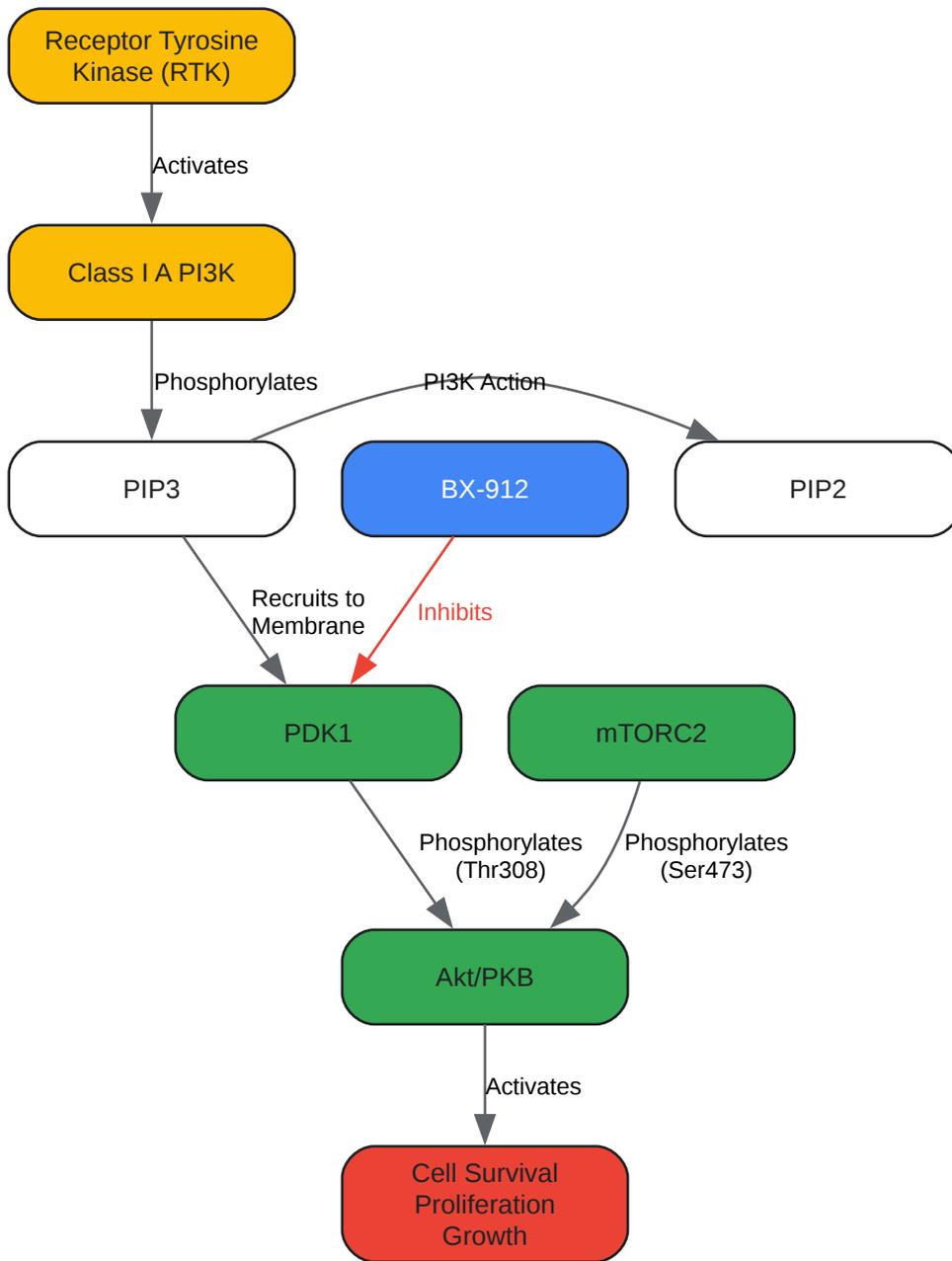
Key Experimental Protocols

The primary data on **BX-912** originates from a seminal 2005 study, with subsequent research applying the inhibitor in various biological models.

- **Original Kinase Inhibition Assay (Feldman et al., 2005):** The **IC₅₀ value of 26 nM** was determined using a direct kinase assay where purified PDK1 was incubated with a synthetic peptide substrate in the presence of ATP. Kinase activity was measured by quantifying the incorporation of radioactivity from [γ -³²P]ATP into the substrate. **BX-912** demonstrated ATP-competitive inhibition [1]. Cell-based potency (**IC₅₀ of 12 nM**) was assessed by measuring the inhibition of Akt phosphorylation at Thr308 in PC-3 human prostate carcinoma cells stimulated with insulin-like growth factor 1 (IGF-1) [3].
- **Application in Osteoblast Differentiation (2020 Study):** A 2020 study investigated PDK-1's role in bone formation [4]. Mouse Bone Marrow Mesenchymal Stem Cells (BMSCs) were isolated and cultured in **Osteoblast Induction Medium (OBM)**. In the **BX-912 treatment group**, the induction medium was supplemented with **0.3 μ M BX-912**. Key outcomes were measured, including **Alkaline Phosphatase (ALP) staining and activity** (an early marker), **Alizarin Red S staining** (to detect calcium deposits and mineralization), and **qPCR analysis** of osteoblast-related genes (RUNX2, osteocalcin, collagen I), which were all significantly decreased in the **BX-912** treated group [4].

PDK-1 Signaling Pathway

The following diagram, generated using DOT language, illustrates the position of PDK1 and the inhibitory action of **BX-912** within the canonical PI3K/PDK1/Akt signaling pathway.



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Diagram 1: **BX-912** inhibits PDK1 in the PI3K/PDK1/Akt pathway, blocking cell survival and growth signals.

Conclusion

In summary, **BX-912** serves as a well-characterized and potent chemical probe for studying PDK1 function in research settings. Its direct and cellular IC₅₀ values, selectivity profile, and demonstrated efficacy in various cell models make it a valuable tool for probing the PI3K/PDK1/Akt signaling axis, a pathway frequently dysregulated in cancer and other diseases.

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References

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2. BX-912 = 95 HPLC 702674-56-4 [sigmaaldrich.com]
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